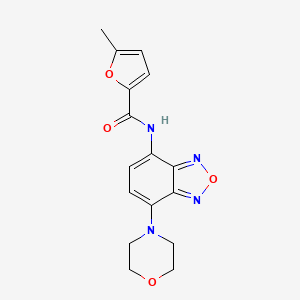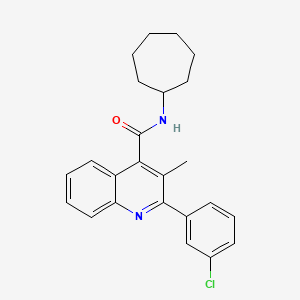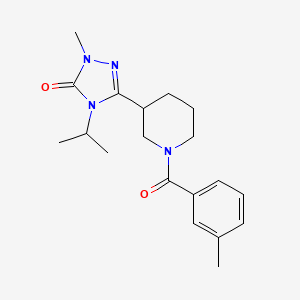![molecular formula C21H16Br2N2O3 B11116307 N-(2,6-dibromo-4-methoxyphenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11116307.png)
N-(2,6-dibromo-4-methoxyphenyl)-2-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE is a complex organic compound characterized by its benzoylamino and dibromo-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps:
Formation of Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of Dibromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl compound, followed by coupling with the benzoylamino intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZOYLAMINO)-N-(2,6-DICHLORO-4-METHOXYPHENYL)BENZAMIDE
- 2-(BENZOYLAMINO)-N-(2,6-DIFLUORO-4-METHOXYPHENYL)BENZAMIDE
- 2-(BENZOYLAMINO)-N-(2,6-DIIODO-4-METHOXYPHENYL)BENZAMIDE
Uniqueness
2-(BENZOYLAMINO)-N-(2,6-DIBROMO-4-METHOXYPHENYL)BENZAMIDE is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine.
Properties
Molecular Formula |
C21H16Br2N2O3 |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
2-benzamido-N-(2,6-dibromo-4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H16Br2N2O3/c1-28-14-11-16(22)19(17(23)12-14)25-21(27)15-9-5-6-10-18(15)24-20(26)13-7-3-2-4-8-13/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
GJEZTJCFYIGAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide](/img/structure/B11116228.png)


![3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B11116241.png)

![N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11116267.png)
![1-{(E)-[(3-bromophenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11116268.png)

![2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116272.png)
![2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116276.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B11116277.png)
![2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one](/img/structure/B11116281.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11116287.png)
![Ethyl 4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11116288.png)
